molecular formula C30H34N6O7 B12804287 2-Pyridinecarboxamide, 5-amino-6-(7-amino-5,8-dihydro-6-methoxy-5,8-dioxo-2-quinolinyl)-N-(3-(dimethylamino)propyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- CAS No. 99520-44-2

2-Pyridinecarboxamide, 5-amino-6-(7-amino-5,8-dihydro-6-methoxy-5,8-dioxo-2-quinolinyl)-N-(3-(dimethylamino)propyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl-

Cat. No.: B12804287
CAS No.: 99520-44-2
M. Wt: 590.6 g/mol
InChI Key: RUKMSEXPFSJNJA-UHFFFAOYSA-N
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Description

2-Pyridinecarboxamide, 5-amino-6-(7-amino-5,8-dihydro-6-methoxy-5,8-dioxo-2-quinolinyl)-N-(3-(dimethylamino)propyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amines, methoxy groups, and a quinoline moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, quinoline derivatives, and various amines. Key steps in the synthesis could involve:

    Formation of the pyridinecarboxamide core: This might involve the reaction of a pyridine derivative with an appropriate amine under conditions that promote amide bond formation.

    Introduction of the quinoline moiety: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a quinoline derivative.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or carboxylic acids, while reduction of the quinoline moiety could yield dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, this compound could be investigated as a potential drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential bacterial enzymes. If it acts as an anticancer agent, it might induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxamide derivatives: These compounds share the pyridinecarboxamide core and might have similar biological activities.

    Quinoline derivatives: These compounds share the quinoline moiety and are known for their diverse biological activities, including antimalarial and anticancer properties.

    Amino acid derivatives: These compounds share the amine functional groups and might have similar reactivity in chemical reactions.

Uniqueness

The uniqueness of 2-Pyridinecarboxamide, 5-amino-6-(7-amino-5,8-dihydro-6-methoxy-5,8-dioxo-2-quinolinyl)-N-(3-(dimethylamino)propyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- lies in its combination of functional groups and structural features. This combination gives it a unique set of chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

CAS No.

99520-44-2

Molecular Formula

C30H34N6O7

Molecular Weight

590.6 g/mol

IUPAC Name

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-N-[3-(dimethylamino)propyl]-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxamide

InChI

InChI=1S/C30H34N6O7/c1-14-19(15-9-11-18(41-4)28(42-5)25(15)37)20(31)24(35-22(14)30(40)33-12-7-13-36(2)3)17-10-8-16-23(34-17)27(39)21(32)29(43-6)26(16)38/h8-11,37H,7,12-13,31-32H2,1-6H3,(H,33,40)

InChI Key

RUKMSEXPFSJNJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)NCCCN(C)C)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O

Origin of Product

United States

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